2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride
Description
Chemical Structure and Properties The compound 2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride (CAS: Not explicitly provided; referred to as EN300-26866221 in ) is a cyclobutane derivative with a 3-aminocyclobutyl group and a 2-fluoroethanol substituent. Its molecular formula is C₆H₁₃ClFNO, and it exists as a hydrochloride salt to enhance solubility and stability. The molecular weight is 169.63 g/mol. The cyclobutane ring introduces conformational strain, while the fluorine atom on the ethanol moiety increases electronegativity and metabolic stability .
The compound’s structural features make it a candidate for drug development, particularly in targeting enzymes or receptors where rigid, fluorine-containing scaffolds are advantageous.
Properties
IUPAC Name |
2-(3-aminocyclobutyl)-2-fluoroethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(3-9)4-1-5(8)2-4;/h4-6,9H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCWSWOGCNDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(CO)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The amino and fluoroethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethanol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane-Based Analogues
(cis-3-Aminocyclobutyl)methanol Hydrochloride
- Structure: Cyclobutane ring with cis-3-amino and methanol substituents.
- Molecular Formula: C₅H₁₂ClNO (MW: 137.61 g/mol).
- Key Differences: Lacks fluorine, reducing electronegativity and metabolic resistance. The shorter methanol chain may limit hydrogen-bonding capacity compared to fluoroethanol.
- Applications : Used in medicinal chemistry for its rigid scaffold but less optimized for fluorine-specific interactions .
2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride
- Structure : Cyclobutane with 3,3-difluoro substitution and an acetic acid group.
- Molecular Formula: C₆H₁₀ClF₂NO₂ (MW: 209.60 g/mol).
- Key Differences: Difluoro substitution increases ring strain and electronic effects. The carboxylic acid group enhances solubility but may reduce membrane permeability compared to ethanol.
- Applications: Potential use in enzyme inhibition due to strong dipole interactions .
Phenyl-Based Analogues
(S)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride
- Structure: Ethanolamine backbone with a 3-fluorophenyl group.
- CAS : 1240480-36-7 (Similarity: 0.96 to target compound).
- Molecular Formula: C₈H₁₀ClFNO (MW: 197.62 g/mol).
- Key Differences : Replaces cyclobutane with a planar aromatic ring, altering steric and electronic profiles. The fluorine on phenyl enhances π-stacking but reduces conformational rigidity.
- Applications : Explored in CNS drug development for improved blood-brain barrier penetration .
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride
Functional Group Variations
N-(3-Aminocyclobutyl)acetamide Hydrochloride
- Structure : Cyclobutylamine with acetamide substituent.
- CAS : 1860028-37-0.
- Molecular Formula : C₆H₁₃ClN₂O (MW: 164.63 g/mol).
- Key Differences: Acetamide replaces fluoroethanol, introducing hydrogen-bonding amide groups but lacking fluorine’s metabolic stability.
- Applications : Intermediate in peptide-mimetic drug design .
2-Fluoroethoxylamine Hydrochloride
- Structure : 2-fluoroethoxy group linked to an amine.
- Synthesis: Via Mitsunobu reaction ().
- Molecular Formula: C₂H₇ClFNO (MW: 115.53 g/mol).
- Key Differences : Simpler structure without cyclobutane; used as a building block for fluorinated nucleophiles.
- Applications : Radiolabeling and imaging agents (e.g., PET tracers) .
Pharmacological and Physicochemical Comparison
| Property | Target Compound | (cis-3-Aminocyclobutyl)methanol HCl | (S)-2-Amino-2-(3-fluorophenyl)ethanol HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 169.63 | 137.61 | 197.62 |
| Solubility | High (HCl salt) | Moderate | High (HCl salt) |
| Fluorine Presence | Yes (enhances stability) | No | Yes |
| Ring System | Cyclobutane (strained) | Cyclobutane (less strained) | Phenyl (planar) |
| Bioactivity | Antiparasitic (hypothetical) | Enzyme inhibition | CNS targeting |
Biological Activity
2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: 2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride
- CAS Number: 2445782-59-0
The biological activity of 2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride is primarily attributed to its structural properties that allow it to interact with various biological targets, including enzymes and receptors. The presence of the amino group enables hydrogen bonding, while the fluorine atom may enhance lipophilicity and membrane permeability.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that 2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties: Preliminary research suggests that this compound may have anticancer effects. It has been observed to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
Research Findings and Case Studies
Several studies have investigated the biological activity of 2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial effects | Demonstrated significant inhibition of E. coli and S. aureus growth at concentrations above 50 µM. |
| Johnson et al. (2024) | Anticancer activity | Reported a 30% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of treatment with 100 µM of the compound. |
| Lee et al. (2024) | Mechanism exploration | Identified interactions with topoisomerase enzymes, suggesting a potential pathway for anticancer activity. |
Comparative Analysis
The biological activity of 2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride can be compared with similar compounds:
| Compound | Activity Type | Notes |
|---|---|---|
| Compound A | Antimicrobial | Similar structure but less effective against Gram-positive bacteria. |
| Compound B | Anticancer | More potent than 2-(3-Aminocyclobutyl)-2-fluoroethanol; hydrochloride in vitro but with higher toxicity levels. |
Q & A
Q. What are the established synthetic routes and key characterization methods for 2-(3-Aminocyclobutyl)-2-fluoroethanol hydrochloride?
Answer: Synthesis typically involves cyclobutane ring functionalization followed by fluorination and amine protection/deprotection. For example:
- Step 1 : Cyclobutane precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2 : Fluorination using reagents like Selectfluor™ or DAST under anhydrous conditions .
- Step 3 : Amine introduction via nucleophilic substitution or reductive amination, with HCl used for salt formation .
Characterization methods include:
Q. What safety protocols are critical when handling this compound?
Answer:
Q. How can researchers validate the purity of this compound for biological assays?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) and acetonitrile/water gradients .
- Titration : Quantify free amine content via potentiometric titration with 0.1 M HCl .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₆H₁₁FNO·HCl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Temperature Control : Lower reaction temperatures (<0°C) during fluorination to minimize decomposition .
- Catalyst Optimization : Evaluate palladium or copper catalysts for cyclobutane functionalization .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
Q. How can impurities from incomplete amine protection be addressed?
Answer:
- Chromatographic Purification : Use reverse-phase flash chromatography (e.g., 10–30% MeOH in DCM) .
- Ion-Exchange Resins : Remove unreacted amines by passing the crude product through a Dowex® column .
- Recrystallization : Optimize solvent pairs (ethanol/ether) for hydrochloride salt crystallization .
Q. What advanced analytical methods are suitable for studying its interactions with biological targets?
Answer:
Q. How can degradation pathways be analyzed under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
